

An In-depth Technical Guide to the Structure of cis-3-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methylcyclohexanecarboxylic acid

Cat. No.: B084040

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Methylcyclohexanecarboxylic acid is a saturated monocarboxylic acid with a cyclohexane ring substituted with a methyl group at the 3-position and a carboxylic acid group at the 1-position, with the substituents in a cis relationship. This molecule and its stereoisomers are of interest in medicinal chemistry and materials science due to their rigid, non-planar structures which can be exploited to control the spatial arrangement of functional groups. This technical guide provides a comprehensive overview of the structure, stereochemistry, and spectroscopic properties of **cis-3-Methylcyclohexanecarboxylic acid**, along with a detailed experimental protocol for its synthesis.

Molecular Structure and Stereochemistry

The chemical formula for **cis-3-Methylcyclohexanecarboxylic acid** is C₈H₁₄O₂, and its molecular weight is 142.20 g/mol .^{[1][2]} The cis stereochemistry indicates that the methyl and carboxyl groups are on the same side of the cyclohexane ring.

The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain. In the case of **cis-3-Methylcyclohexanecarboxylic acid**, two chair conformers are in equilibrium: one with the methyl group in an equatorial position and the carboxylic acid group in an axial position (e,a), and the other with the methyl group in an axial position and the carboxylic acid

group in an equatorial position (a,e). The diequatorial conformation is generally more stable for 1,3-disubstituted cyclohexanes to avoid 1,3-diaxial interactions. However, in the cis isomer, one substituent must be axial while the other is equatorial in the chair conformation. The equilibrium will favor the conformer where the larger group (in this case, the carboxylic acid) occupies the equatorial position to minimize steric hindrance.

Table 1: General Physicochemical Properties of **3-Methylcyclohexanecarboxylic Acid**

Property	Value	Reference
Molecular Formula	C ₈ H ₁₄ O ₂	[1] [2]
Molecular Weight	142.20 g/mol	[1] [2]
IUPAC Name	cis-3-Methylcyclohexane-1-carboxylic acid	[1]

Spectroscopic Data

The structural features of **cis-3-Methylcyclohexanecarboxylic acid** can be elucidated using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules. While specific, experimentally determined high-resolution spectra for pure **cis-3-Methylcyclohexanecarboxylic acid** are not readily available in the public domain, typical chemical shift ranges for similar structures can be predicted.

Table 2: Predicted ¹H NMR Chemical Shifts for **cis-3-Methylcyclohexanecarboxylic Acid**

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Notes
-COOH	10-13	singlet (broad)	Chemical shift is concentration and solvent dependent.
CH-COOH	2.0-2.5	multiplet	
CH-CH ₃	1.5-2.0	multiplet	
Cyclohexane CH ₂	0.9-1.9	multiplet	Complex overlapping signals.
-CH ₃	0.8-1.0	doublet	Coupled to the adjacent methine proton.

Table 3: Predicted ¹³C NMR Chemical Shifts for **cis-3-Methylcyclohexanecarboxylic Acid**

Carbon	Predicted Chemical Shift (ppm)
-COOH	175-185
CH-COOH	40-50
CH-CH ₃	30-40
Cyclohexane CH ₂	20-40
-CH ₃	15-25

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **cis-3-Methylcyclohexanecarboxylic acid** is expected to show characteristic absorptions for the carboxylic acid group.

Table 4: Characteristic IR Absorption Bands for **cis-3-Methylcyclohexanecarboxylic Acid**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H stretch (Carboxylic acid)	2500-3300	Strong, Broad
C-H stretch (Aliphatic)	2850-2960	Medium-Strong
C=O stretch (Carboxylic acid)	1700-1725	Strong
C-O stretch (Carboxylic acid)	1210-1320	Medium
O-H bend (Carboxylic acid)	1395-1440	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **cis-3-Methylcyclohexanecarboxylic acid**, the molecular ion peak (M^+) would be observed at $m/z = 142$. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, $M-17$), the carboxyl group (-COOH, $M-45$), and cleavage of the cyclohexane ring.

Table 5: Predicted Mass Spectrometry Fragmentation for **cis-3-Methylcyclohexanecarboxylic Acid**

m/z	Fragment
142	$[M]^{\cdot+}$
125	$[M - OH]^+$
97	$[M - COOH]^+$
Various	Cyclohexane ring fragments

Experimental Protocols

Synthesis of **cis-3-Methylcyclohexanecarboxylic Acid**

A common method for the synthesis of **cis-3-Methylcyclohexanecarboxylic acid** is the catalytic hydrogenation of 3-methylbenzoic acid. The cis isomer is often the major product under low-pressure hydrogenation conditions.

Materials:

- 3-Methylbenzoic acid
- Platinum(IV) oxide (Adam's catalyst)
- Glacial acetic acid
- Hydrogen gas
- Diethyl ether
- Anhydrous magnesium sulfate
- Sodium bicarbonate solution (5%)
- Hydrochloric acid (10%)

Procedure:

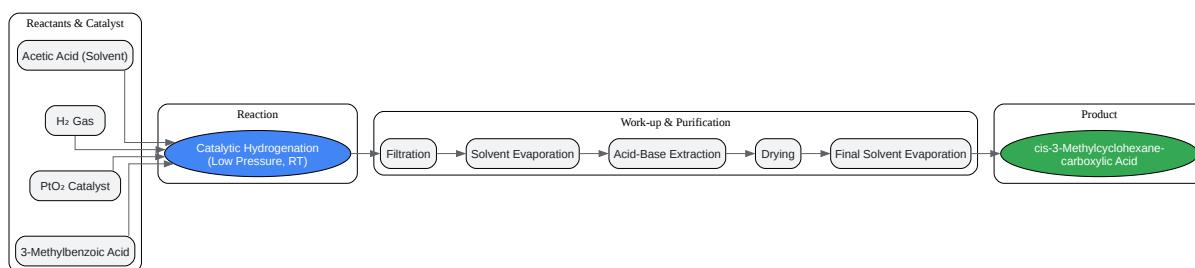
- In a high-pressure hydrogenation vessel, dissolve 3-methylbenzoic acid in glacial acetic acid.
- Add a catalytic amount of platinum(IV) oxide.
- Seal the vessel and purge with hydrogen gas.
- Pressurize the vessel with hydrogen gas to approximately 3-4 atm.
- Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed.
- Release the pressure and filter the reaction mixture through a pad of Celite to remove the catalyst.
- Evaporate the acetic acid under reduced pressure.
- Dissolve the residue in diethyl ether and wash with a 5% sodium bicarbonate solution.
- Separate the aqueous layer and acidify with 10% hydrochloric acid until a precipitate forms.

- Extract the aqueous layer with diethyl ether.
- Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
- Evaporate the solvent to yield the crude product.
- The product can be further purified by recrystallization or distillation.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of **cis-3-Methylcyclohexanecarboxylic acid**.



[Click to download full resolution via product page](#)

Synthesis of **cis-3-Methylcyclohexanecarboxylic Acid**

Conformational Equilibrium

The chair conformations of **cis-3-Methylcyclohexanecarboxylic acid** are in a dynamic equilibrium.

Conformational Equilibrium of **cis-3-Methylcyclohexanecarboxylic Acid**

(Note: Placeholder images are used in the DOT script. Actual 3D renderings would be required for a publication.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cis-3-Methyl-cyclohexanecarboxylic acid | C8H14O2 | CID 12610637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure of cis-3-Methylcyclohexanecarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084040#cis-3-methylcyclohexanecarboxylic-acid-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com